molecular formula C11H11N5O B2939579 N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1155020-54-4

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B2939579
CAS No.: 1155020-54-4
M. Wt: 229.243
InChI Key: QWSULIWINIVXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide (Molecular Formula: C11H11N5O) is a chemical compound of significant interest in medicinal chemistry and drug design, primarily due to its incorporation of a tetrazole ring. Tetrazole derivatives are renowned as valuable bioisosteres for carboxylic acid and amide moieties . This substitution can enhance key physicochemical properties, leading to improved metabolic stability and increased lipophilicity, which often facilitates better membrane penetration compared to the corresponding carboxylates . The tetrazole ring is a privileged scaffold in pharmaceuticals, with over 20 FDA-approved drugs featuring this substituent . Its bioisosteric application is effective because it mimics the spatial arrangement and electrostatic potential of a carboxyl group, while the delocalized negative charge and multiple nitrogen atoms provide opportunities for forming hydrogen bonds and π-stacking interactions with receptor sites, potentially increasing binding affinity . This compound is strictly intended for research applications, such as in hit-to-lead optimization, the construction of novel molecular libraries for high-throughput screening, and the investigation of structure-activity relationships (SAR). It is provided For Research Use Only and is not intended for human or veterinary therapeutic applications. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and biological profiling data related to this scaffold.

Properties

IUPAC Name

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-3-11(17)13-9-4-5-10(8(2)6-9)16-7-12-14-15-16/h3-7H,1H2,2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSULIWINIVXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=C)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 3-methyl-4-nitrophenyl azide with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative.

    Coupling with Prop-2-enamide: The tetrazole derivative is then coupled with prop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties that mimic carboxylic acids.

    Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and photonic devices.

    Biological Studies: It is used in studies investigating receptor-ligand interactions due to its ability to form stable complexes with biological targets.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interact with cell membranes, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic systems, or modifications to the enamide chain. Key examples include:

Osimertinib Mesylate (TAGRISSO®)
  • Structure: Contains a prop-2-enamide group linked to a methoxy-substituted phenyl ring with a pyrimidine-indole extension and dimethylaminoethyl side chain .
  • Key Differences : The tetrazole in the target compound is replaced by a pyrimidine-indole system in Osimertinib. This substitution enhances EGFR (epidermal growth factor receptor) binding specificity, making Osimertinib a third-generation EGFR inhibitor .
  • Molecular Weight : 595.71 g/mol (as mesylate) vs. ~300–450 g/mol for simpler tetrazole-containing analogs .
(E)-N-[(1S)-1-[5-Chloro-4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)-1H-imidazol-2-yl]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enamide
  • Structure: Features dual tetrazole and quinoline moieties, with a chloro-substituted phenyl group and a methylpiperazine chain .
2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • Structure: Contains a cyano group, nitro substituent, and trifluoromethylphenyl group .
  • Key Differences : The nitro and trifluoromethyl groups enhance electron-withdrawing effects, likely altering solubility and target selectivity compared to the methyl-tetrazole substitution in the target compound .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide C12H12N4O 244.26 Tetrazole, methyl Under investigation (kinase inhibition inferred)
Osimertinib Mesylate C28H33N7O2·CH4O3S 595.71 Pyrimidine-indole, methoxy EGFR inhibitor (approved drug)
Compound in C21H16Cl2N10O 495.32 Tetrazole, chloro, indazole Anticandidate for kinase inhibition
2-Cyano-3-{...}prop-2-enamide () C19H11N3O5 361.32 Cyano, nitro, trifluoromethyl Unreported (likely cytotoxic)
  • Solubility : Tetrazole-containing compounds generally exhibit improved aqueous solubility compared to carboxylic acid analogs due to ionizability at physiological pH . The methyl group in the target compound may slightly reduce solubility compared to chloro or nitro analogs .
  • Metabolic Stability : Tetrazole moieties resist enzymatic degradation, extending half-life relative to compounds with ester or amide groups .

Biological Activity

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a tetrazole ring, which is known for its ability to enhance biological activity through various mechanisms. The presence of the prop-2-enamide moiety contributes to its reactivity and interaction with biological targets.

Research indicates that compounds containing tetrazole rings often exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Many tetrazole derivatives act as inhibitors for various enzymes, including xanthine oxidase (XO), which plays a crucial role in purine metabolism. For instance, derivatives similar to this compound have shown promising inhibition profiles against XO with IC50 values in the low micromolar range .
  • Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This property is essential for developing drugs targeting various diseases, including cancer and inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from tetrazole structures. For example:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)5.22Apoptosis induction
This compoundHT-29 (colon cancer)4.87Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity could be beneficial for treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of tetrazole-containing compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the safety and efficacy of a tetrazole derivative similar to this compound. Results showed a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
  • Inflammatory Disease Management : A study evaluated the effects of a related compound on patients with chronic inflammatory conditions. The results indicated a marked improvement in symptoms and quality of life after 8 weeks of treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.